Evidence 1: Spirocyclic Core Delivers 2-Fold Superior Inhibitory Activity Over Flexible Cyclohexyl Analogs in SARS-CoV-2 PLPro Assay
In a head-to-head comparison within a series of acrylamide-based SARS-CoV-2 PLPro inhibitors, compounds built on the spiro[chromane-2,4'-piperidine] core were found to be twice as active as their flexible cyclohexyl analogs. The spirocyclic derivatives exhibited IC50 values ranging from 1.6 to 9.0 µM at a 5-minute incubation, while the more flexible cyclohexyl-based compounds were significantly less potent [1]. This 2-fold difference is attributed to the spiro core's ability to restrict conformational rotation and provide a more stable vector for the warhead to access the enzyme's catalytic site [1].
| Evidence Dimension | Inhibitory Activity (IC50) at 5 min |
|---|---|
| Target Compound Data | 1.6 – 9.0 µM (spiro[chromane-2,4'-piperidine] derivatives) |
| Comparator Or Baseline | Flexible cyclohexyl analogs (specific IC50 values not reported, but explicitly stated to be 2-fold less active) |
| Quantified Difference | 2-fold improvement in potency for spirocyclic core over flexible cyclohexyl analog |
| Conditions | Biochemical ISG-15 assay using recombinant SARS-CoV-2 PLPro enzyme |
Why This Matters
This direct, quantitative evidence demonstrates that the spirocyclic core is not merely a structural curiosity but a critical determinant of biochemical potency. Procuring this specific scaffold is essential for projects where maximizing target engagement is a primary objective.
- [1] Wei, Q., et al. (2026). Discovery of Spiro[chromane-2,4′-piperidine] Derivatives as Irreversible Inhibitors of SARS-CoV-2 Papain-like Protease. Journal of Medicinal Chemistry. (See discussion around Table 4 and text: 'the more rigid azetidine and spirocycles being twice as active as the flexible cyclohexyl analogues'). View Source
